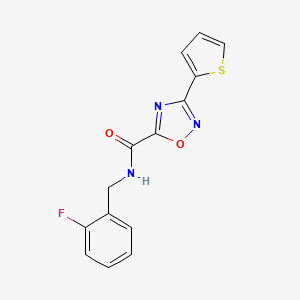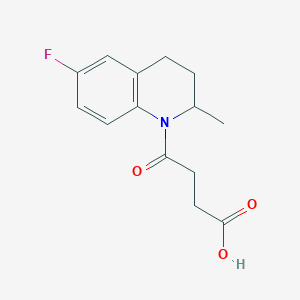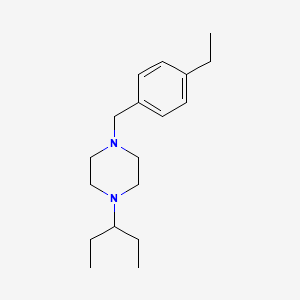
1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes
Preparation Methods
The synthesis of 1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 1-ethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Synthetic Route:
Step 1: Piperazine is dissolved in an organic solvent.
Step 2: 4-ethylbenzyl chloride is added to the solution, followed by the addition of a base.
Step 3: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Step 4: 1-ethylpropyl bromide is then added to the reaction mixture, and the process is repeated.
Step 5: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbenzyl or ethylpropyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, organic solvents, and bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(4-METHYLBENZYL)-4-(1-METHYLPROPYL)PIPERAZINE: Similar structure but with methyl groups instead of ethyl groups, which can affect its chemical properties and biological activities.
1-(4-CHLOROBENZYL)-4-(1-CHLOROPROPYL)PIPERAZINE:
1-(4-FLUOROBENZYL)-4-(1-FLUOROPROPYL)PIPERAZINE: Fluorine atoms can enhance the compound’s stability and bioavailability.
The uniqueness of 1-(4-ETHYLBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C18H30N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C18H30N2/c1-4-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18(5-2)6-3/h7-10,18H,4-6,11-15H2,1-3H3 |
InChI Key |
ZQGYZCRLUWQXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


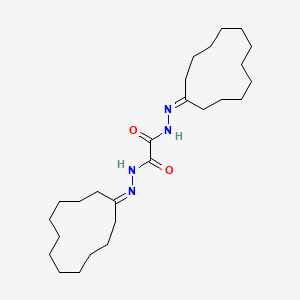
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10889508.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889513.png)
![(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10889514.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)
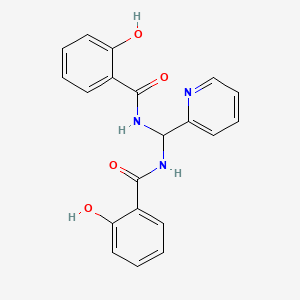
![methyl (4-bromo-2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10889519.png)
![1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10889524.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889552.png)
![1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10889554.png)
![{2-iodo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10889556.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889560.png)
